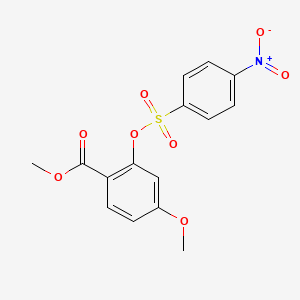
Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate: is a complex organic compound characterized by its molecular structure, which includes a methoxy group, a nitro group, and a sulfonyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate typically involves multiple steps, starting with the reaction of 4-methoxybenzoic acid with chlorosulfonic acid to introduce the sulfonyloxy group. Subsequent nitration and methylation steps are then employed to introduce the nitro and methoxy groups, respectively.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process is typically carried out in large reactors under carefully monitored conditions to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the creation of new compounds.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and inflammation due to its ability to modulate biological pathways.
Industry: The compound is also used in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Methyl 4-methoxybenzoate: Similar in structure but lacks the nitro and sulfonyloxy groups.
Methyl 2-nitrobenzoate: Contains a nitro group but lacks the methoxy and sulfonyloxy groups.
Methyl 4-nitrobenzoate: Contains a nitro group but lacks the methoxy and sulfonyloxy groups.
Uniqueness: Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate is unique due to the presence of both methoxy and nitro groups on the benzene ring, as well as the sulfonyloxy group. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO8S/c1-22-11-5-8-13(15(17)23-2)14(9-11)24-25(20,21)12-6-3-10(4-7-12)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIJBMCRPZPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














